2-sec-Butyl-6-propylphenol
Description
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Structure
3D Structure
Properties
CAS No. |
74926-93-5 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2-butan-2-yl-6-propylphenol |
InChI |
InChI=1S/C13H20O/c1-4-7-11-8-6-9-12(13(11)14)10(3)5-2/h6,8-10,14H,4-5,7H2,1-3H3 |
InChI Key |
DASIOEIBURQFMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC=C1)C(C)CC)O |
Origin of Product |
United States |
Fractional Distillation:fractional Distillation, Often Under Vacuum to Reduce the Boiling Points and Prevent Thermal Degradation of the Products, is the Primary Method for Separating the Components of the Organic Mixture. a Series of Distillation Columns Are Typically Employed to Isolate the Desired Product.
Light Ends Removal: The first column is designed to remove low-boiling components, including unreacted phenol (B47542) and any light hydrocarbon solvents that may have been used.
Product Isolation: Subsequent columns are used to separate the mono-alkylated phenols from the di-alkylated products. The separation of the different isomers of di-alkylated phenols is challenging due to their similar boiling points and requires highly efficient distillation columns with a large number of theoretical plates. The 2-sec-butyl-6-propylphenol is collected as a specific fraction.
Heavy Ends Removal: High-boiling polyalkylated byproducts are removed as the bottom product from the final distillation column.
Table 2: Illustrative Boiling Points of Potential Components in the Reaction Mixture
| Compound | Boiling Point (°C at 760 mmHg) |
| Phenol | 181.7 |
| 2-sec-Butylphenol (B1202637) | 226-228 |
| 2-Propylphenol | 211-212 |
| This compound | (Estimated higher than mono-alkylated phenols) |
| 2,6-Di-sec-butylphenol | 258-260 |
Melt Crystallization:for Achieving Very High Purity, Melt Crystallization Can Be Employed As a Final Purification Step. This Technique is Based on the Principle That the Desired Compound Will Crystallize from the Molten Mixture, Leaving the Impurities in the Liquid Phase. This Method is Particularly Effective for Separating Close Boiling Isomers.
The process involves cooling the molten product to a temperature just below its melting point, allowing for the formation of pure crystals of 2-sec-butyl-6-propylphenol. The remaining liquid, enriched in impurities, is then separated. This process can be repeated multiple times to achieve the desired level of purity.
The combination of fractional distillation and melt crystallization allows for the industrial-scale production of this compound with a purity exceeding 99%.
Mechanistic Biological Investigations of 2 Sec Butyl 6 Propylphenol
Molecular Target Identification and Interaction Mechanisms (In Vitro Studies)
Detailed in vitro studies identifying the specific molecular targets and interaction mechanisms of 2-sec-Butyl-6-propylphenol are not extensively available in the current body of scientific literature.
Enzyme Inhibition/Activation Kinetics and Mechanistic Elucidation
No specific studies detailing the enzyme inhibition or activation kinetics for this compound were identified. Research on how this particular compound affects enzyme function, including kinetic parameters and the elucidation of its mechanism of action on specific enzymes, has not been published.
Receptor Binding Assays and Ligand-Protein Interaction Profiling
Limited information exists regarding the interaction of this compound with biological receptors. One study on a series of alkylphenols as potential intravenous anesthetic agents synthesized and evaluated this compound. sciencemadness.org This evaluation included testing for affinity to the estrogen (E2) receptor. sciencemadness.org The study indicated that compounds were tested in concentrations from 10⁻⁴ to 10⁻⁸ M, but only those showing a strong affinity (greater than 10% inhibition of [³H]E2 receptor interaction at a 10⁴-fold excess of the inhibitor) had their association constants determined. sciencemadness.org Specific quantitative binding data or detailed interaction profiles for this compound were not provided in the accessible literature. sciencemadness.org
In Silico Docking and Molecular Dynamics Simulations of Biological Complexes
No published research was found that specifically details in silico docking or molecular dynamics simulations for this compound with any biological protein complexes. Such computational studies are crucial for predicting binding affinity and understanding interaction at a molecular level, but this information is not available for this compound.
Cellular Pathway Modulation Studies in Model Cell Systems
Information regarding the effects of this compound on cellular pathways in model cell systems is not present in the available scientific literature.
Gene Expression and Proteomic Profiling in Response to this compound (In Vitro)
There are no available studies on the gene expression or proteomic profiles of cells in response to treatment with this compound. Consequently, data on how this compound may alter the expression of genes or the abundance of proteins within a cell is currently unknown.
Investigation of Specific Signaling Cascades and Cellular Responses
No research has been published investigating the modulation of specific signaling cascades or other cellular responses following exposure to this compound.
Mechanistic Pathways of Antioxidant Activity
The antioxidant properties of phenolic compounds, including this compound, are a key area of scientific inquiry. Their ability to counteract oxidative stress is rooted in their chemical structure and reactivity at both molecular and cellular levels.
Radical Scavenging Mechanisms at the Molecular Level
The primary mechanism by which phenolic antioxidants like this compound exert their effect is through radical scavenging. medcraveonline.com This process involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, effectively neutralizing it and breaking the chain reactions of lipid peroxidation. medcraveonline.commdpi.com The resulting phenoxyl radical is stabilized by resonance, rendering it less reactive and less likely to propagate further radical reactions. mdpi.com
The efficacy of a phenolic antioxidant is influenced by several factors, including the number and position of hydroxyl groups and the nature of other substituents on the aromatic ring. mdpi.comnih.gov For instance, sterically hindered phenols, a class to which this compound belongs, are known for their antioxidant capabilities. medcraveonline.comresearchgate.net The bulky alkyl groups (sec-butyl and propyl) in the ortho positions to the hydroxyl group can enhance the stability of the phenoxyl radical.
Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay are commonly used to evaluate the antioxidant capacity of these compounds. nih.gov In this assay, the antioxidant reduces the stable DPPH radical, leading to a measurable decrease in absorbance. mdpi.com The antioxidant activity can be quantified by parameters like the inhibition rate constant (kinh), which provides insight into the radical-scavenging efficiency. researchgate.net Studies have suggested a linear relationship between the 50% cytotoxic concentration (CC50) and the inhibition rate constant (kinh) for certain phenols, indicating that their biological effects may be linked to radical reactions. researchgate.net
Three primary mechanisms have been proposed for the way antioxidants scavenge radicals like DPPH:
Single-step hydrogen atom transfer (HAT): The antioxidant directly donates a hydrogen atom to the radical. nih.gov
Single electron transfer followed by proton transfer (SET-PT): An electron is first transferred from the antioxidant to the radical, followed by the transfer of a proton. nih.gov
Sequential proton loss electron transfer (SPLET): The antioxidant first loses a proton, and then an electron is transferred from the resulting anion. nih.gov
The predominant mechanism depends on factors such as the antioxidant's structure, the solvent, and the pH. nih.gov
Modulation of Cellular Redox Homeostasis
Beyond direct radical scavenging, phenolic compounds can influence cellular redox homeostasis, which is the delicate balance between oxidants and antioxidants within a cell. nih.gov Oxidative stress arises from an imbalance favoring pro-oxidants, which can be generated during normal cellular processes like aerobic metabolism. medcraveonline.com Reactive oxygen species (ROS), such as the superoxide (B77818) radical-anion (O2•¯), hydroxyl radical (HO•), and hydrogen peroxide (H2O2), are key players in oxidative stress. medcraveonline.com
Cells possess endogenous antioxidant systems, including enzymes like superoxide dismutase (SOD) and catalase, to manage ROS levels. medcraveonline.com Phenolic antioxidants can support these systems, helping to maintain redox balance. nih.gov The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical mechanism for regulating cellular redox homeostasis. researchgate.net Nrf2 is a transcription factor that controls the expression of genes involved in the antioxidant response. nih.gov While direct evidence for this compound's interaction with the Nrf2 pathway is not extensively detailed in the provided results, it is a recognized mechanism for other phenolic compounds.
By modulating these cellular pathways, phenolic antioxidants can help protect cells from the damaging effects of oxidative stress, which is implicated in aging and various degenerative diseases. semanticscholar.org
Molecular Mechanisms of Antimicrobial Action
This compound is also recognized for its antimicrobial properties. Understanding the molecular basis of this activity is crucial for its potential applications.
Identification of Microbial Targets and Resistance Mechanisms
The antimicrobial action of phenolic compounds often involves targeting fundamental bacterial structures and processes. A primary target is the bacterial cell membrane. The lipophilic nature of alkylphenols allows them to partition into the lipid bilayer of the cell membrane, disrupting its integrity. google.com This disruption can lead to increased permeability, leakage of intracellular components, and ultimately, cell lysis.
Some antimicrobial compositions may exhibit synergistic effects, where the combined action of two or more compounds is greater than the sum of their individual effects. google.com This can be due to a cooperative interplay between their mechanisms of action at the molecular level. google.com
Bacteria can develop resistance to antimicrobial agents through various mechanisms. These include preventing the drug from reaching its target, altering the target's structure, and directly inactivating the antibiotic. nih.gov
Disruption of Microbial Cellular Processes or Structures
The disruption of the cell membrane is a key mechanism of antimicrobial action for phenolic compounds. google.com For instance, anionic surfactants, when used in conjunction with some antimicrobial actives, are believed to disrupt the lipid in the bacterial cell membrane. google.com The antimicrobial activity of this compound likely involves similar membrane-disrupting effects.
In addition to membrane damage, some antimicrobial compounds can interfere with essential cellular processes. For example, certain compounds have been shown to interact with proteins involved in cell division, such as the filamentous temperature-sensitive protein Z (FtsZ). mdpi.com Molecular docking studies have suggested that some molecules can bind to FtsZ, potentially inhibiting bacterial cell division. mdpi.com While specific studies on this compound's effect on FtsZ were not found, this represents a plausible mechanism for antimicrobial action.
Toxicological Mechanisms in Model Systems (Excluding Safety/Adverse Effect Profiles)
The toxicological mechanisms of phenolic compounds are often linked to their metabolic activation into reactive intermediates. pjoes.com The metabolism of phenols can be mediated by enzymes such as cytochrome P450 oxidases. pjoes.com
One significant toxicological pathway for some phenolic compounds involves their oxidation to form quinone methides. researchgate.net These are reactive electrophiles that can bind to and damage cellular macromolecules like DNA and proteins. pjoes.comresearchgate.net For example, the food additive 2,6-di-tert-butyl-4-methylphenol (BHT) can be oxidized to a quinone methide, which is implicated in its toxic effects. researchgate.net The formation of such reactive metabolites can lead to cytotoxicity and, in some cases, carcinogenicity. researchgate.net The toxicity of phenols can be influenced by the ease with which they donate electrons, a process often catalyzed by oxidative enzymes. pjoes.com
It's important to note that the toxicological profile of a phenolic compound is highly dependent on its specific structure. pjoes.com The position of substituents on the phenol (B47542) ring can significantly alter its toxicity. pjoes.com
Cytotoxicity Mechanisms in Specific Cell Lines (In Vitro)
The in vitro cytotoxicity of this compound is not extensively documented in publicly available literature. However, insights into its potential mechanisms can be drawn from studies on structurally related alkylphenols. The cytotoxicity of phenolic compounds is often linked to their ability to induce oxidative stress and disrupt cell membrane integrity.
Studies on various substituted phenols, including those with tert-butyl groups, have suggested that their cytotoxic effects may be mediated by radical reactions. nih.govresearchgate.net A linear relationship has been observed between the 50% cytotoxic concentration (CC50) and the inhibition rate constant (kinh) for some phenols in both human submandibular gland carcinoma (HSG) cells and human gingival fibroblasts (HGF), indicating that radical-scavenging activity can correlate with cytotoxicity. nih.govresearchgate.net For sterically hindered phenols, such as those with tert-butyl groups, traditional antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) test may not be suitable due to steric hindrance. nih.govresearchgate.net
The corrosive nature of some alkylphenols, such as 2-sec-butylphenol (B1202637), has been noted and is a severe form of cytotoxicity. industrialchemicals.gov.au This suggests that direct damage to cellular structures upon contact could be a primary mechanism of toxicity. The lipophilicity of alkylphenols allows them to partition into the lipid bilayer of cell membranes, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.
While specific cell line studies on this compound are lacking, it is reasonable to hypothesize that its cytotoxicity would be influenced by the nature and position of its alkyl substituents, which affect its lipophilicity and steric properties.
Table 1: Cytotoxicity Data for Structurally Related Phenols
| Compound | Cell Line | Cytotoxicity Metric (CC50) | Observed Mechanism |
| 2-tert-Butylphenol | Human Submandibular Gland Carcinoma (HSG) | Not specified | Radical-mediated toxicity researchgate.net |
| 2,6-di-tert-Butylphenol | Human Submandibular Gland Carcinoma (HSG) | Not specified | Radical-mediated toxicity researchgate.net |
| 4-Propylphenol (B1200801) | Fusarium graminearum | Not specified | Induction of ROS stress, cell membrane damage acs.org |
| 2-sec-Butylphenol | Not specified | Corrosive | Not specified industrialchemicals.gov.au |
This table is illustrative and compiles data from studies on related compounds to infer potential mechanisms for this compound.
Molecular Basis of Organelle Dysfunction and Cellular Stress Responses
The specific effects of this compound on organelle function and cellular stress responses have not been directly investigated. However, research on analogous phenolic compounds provides a framework for understanding potential mechanisms. A common theme in the toxicity of phenols is the induction of oxidative stress, which can lead to widespread cellular damage, including organelle dysfunction.
Reactive oxygen species (ROS) are a key mediator of this stress. For instance, 4-propylphenol has been shown to trigger ROS stress in the fungus Fusarium graminearum, leading to damage of the cell membrane. acs.org The accumulation of ROS can overwhelm the cell's antioxidant defenses, resulting in oxidative damage to lipids, proteins, and DNA. This can, in turn, impair the function of various organelles.
Mitochondria are particularly vulnerable to oxidative stress. Exposure to certain phenolic compounds can lead to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential, impaired electron transport chain function, and a decrease in ATP production. acs.org This not only compromises the cell's energy supply but can also amplify oxidative stress through increased ROS leakage from the mitochondria.
The endoplasmic reticulum (ER) is another organelle that can be affected. The accumulation of unfolded or misfolded proteins due to oxidative stress can trigger the unfolded protein response (UPR), a cellular stress response aimed at restoring ER homeostasis. However, prolonged or severe ER stress can lead to apoptosis (programmed cell death).
While direct evidence for this compound is not available, it is plausible that its exposure could initiate a cascade of events beginning with oxidative stress, leading to mitochondrial and ER dysfunction, and culminating in cellular damage and death.
Genotoxicity Assessments and DNA Interaction Studies (In Vitro)
There is a lack of specific in vitro genotoxicity or DNA interaction studies for this compound in the available scientific literature. Genotoxicity assessment is a critical component of toxicological evaluation, and it typically involves a battery of tests to detect different types of genetic damage, such as gene mutations, chromosomal aberrations, and DNA strand breaks. europa.eu
For phenolic compounds, the potential for genotoxicity can be linked to several factors, including the generation of ROS which can induce oxidative DNA damage. Additionally, some phenols can be metabolized to reactive intermediates, such as quinones, which can form adducts with DNA, leading to mutations.
General principles for genotoxicity assessment by regulatory bodies like the European Food Safety Authority (EFSA) emphasize a weight-of-evidence approach, often incorporating data from in silico (QSAR), in vitro, and in vivo studies. europa.eu In the absence of direct data, read-across from structurally similar compounds is often employed. For instance, some smoke flavourings, which contain a complex mixture of phenolic compounds, have raised concerns regarding their genotoxic potential. nih.govresearchgate.net
It is important to note that the presence of alkyl groups on the phenol ring can influence its metabolic fate and, consequently, its genotoxic potential. The size and branching of the alkyl chains can affect the rate and site of metabolism, which in turn determines the formation of potentially genotoxic metabolites. Without specific experimental data, any assessment of the genotoxicity of this compound remains speculative.
Structure-Activity Relationship (SAR) Derivations
Computational SAR Modeling for this compound Analogues
Computational Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the biological activities and toxicities of chemicals based on their molecular structures. nih.gov For phenolic compounds, various QSAR models have been developed to predict endpoints such as toxicity to aquatic organisms, estrogen receptor binding, and cytotoxicity. nih.govnih.goveuropa.eu
These models typically use a set of calculated molecular descriptors that quantify various aspects of a molecule's structure, such as its hydrophobicity (logP), electronic properties (e.g., partial charges, ionization potential), and steric features (e.g., molecular volume, shape indices). nih.gov For a series of this compound analogues, where the nature and position of the alkyl groups are systematically varied, a QSAR model could be developed to correlate these descriptors with a specific biological activity, such as cytotoxicity or receptor binding affinity.
For example, a study on the toxicity of phenols to the protozoan Tetrahymena pyriformis utilized a genetic algorithm to select the most relevant molecular descriptors for building a predictive QSAR model. nih.gov Such an approach could be applied to a dataset of this compound analogues to identify the key structural features that govern their biological effects.
The development of a robust QSAR model for this compound analogues would involve the following steps:
Curation of a dataset: A set of analogues with reliable experimental data for a specific biological endpoint would be required.
Descriptor calculation: A wide range of molecular descriptors would be calculated for each analogue.
Variable selection: Statistical methods would be used to select a subset of descriptors that are most relevant to the biological activity.
Model building: A mathematical model (e.g., multiple linear regression, artificial neural network) would be constructed to relate the selected descriptors to the biological activity. researchgate.net
Model validation: The predictive power of the model would be assessed using internal and external validation techniques. nih.gov
While no specific QSAR models for this compound analogues are currently published, the established methodologies for other phenolic compounds provide a clear roadmap for such an undertaking.
Experimental SAR Studies via Systematic Structural Modifications
Experimental Structure-Activity Relationship (SAR) studies involve the synthesis and biological testing of a series of structurally related compounds to understand how specific structural features influence their activity. For this compound, systematic modifications could be made to the alkyl substituents to probe their role in a particular biological effect.
For instance, the length and branching of the alkyl groups at the 2- and 6-positions could be varied. A study on the biodegradation of 2-sec-butylphenol by Pseudomonas sp. strain MS-1 provides some SAR insights. nih.gov This study showed that the bacterium could degrade various 2-alkylphenols, indicating that the enzymatic machinery can accommodate different alkyl chain lengths and branching at this position. nih.gov
Another area where experimental SAR is crucial is in understanding antioxidant activity. A comprehensive study on a large set of phenolic compounds using the DPPH assay revealed key structural determinants for antioxidant capacity. mdpi.com Generally, the presence of electron-donating groups on the phenol ring enhances antioxidant activity. The steric hindrance around the hydroxyl group, influenced by the size of the alkyl substituents, can also play a significant role.
An experimental SAR study on this compound analogues could involve synthesizing compounds with variations such as:
Alkyl chain length: Replacing the propyl group with ethyl, butyl, or pentyl groups.
Alkyl chain branching: Using iso-propyl, tert-butyl, or other isomeric forms of the alkyl groups.
Position of substituents: Moving the alkyl groups to other positions on the phenol ring.
The biological activity of these synthesized analogues would then be evaluated in relevant in vitro assays to establish clear SAR trends.
Environmental Distribution, Fate, and Biotransformation of 2 Sec Butyl 6 Propylphenol
Environmental Occurrence and Distribution Studies in Various Compartments
Alkylphenols, including 2-sec-butyl-6-propylphenol, are recognized as widespread pollutants in urban aquatic environments. nih.gov While specific data on the concentrations of this compound in various environmental compartments are limited in the reviewed literature, related alkylphenols have been detected in numerous matrices. These include environmental water, sediment, soil, and even human tissues, raising concerns about potential overexposure through contaminated food or water. researchgate.net For instance, studies on produced water from oil and gas platforms on the United Kingdom Continental Shelf have identified the presence of 2-sec-butylphenol (B1202637). oup.com
In soil, the degradation of phenol (B47542) derivatives, including various butylphenols, has been studied under both aerobic and anaerobic conditions. researchgate.net Aerobic conditions generally lead to faster degradation, with half-lives ranging from 2 to 19 days for several phenol derivatives. researchgate.net However, under anaerobic conditions, the degradation is significantly slower, and some branched alkylphenols show little to no degradation over extended periods. researchgate.net For example, in Japanese paddy soils, the degradation of compounds like 4-sec-butylphenol (B1210997) took 224 days under anaerobic incubation, while they were degraded within 16 days under aerobic conditions. researchgate.net This suggests that this compound could persist in anaerobic soil and sediment environments.
Atmospheric fate is primarily governed by indirect photolysis by hydroxyl radicals, with estimated half-lives for most alkylphenols in the order of a few hours. service.gov.uk
The primary sources of alkylphenols in the environment are anthropogenic. pjoes.com They are used extensively as intermediates in the production of a variety of chemicals, such as antioxidants, plasticizers, and fragrance components. ontosight.ai Specifically, this compound is used as an antioxidant in rubber, plastics, and lubricants, and as a fragrance component in perfumes, cosmetics, and personal care products. ontosight.ai
A significant emission pathway for alkylphenols is through industrial and municipal sewage discharge into surface waters. pjoes.com Another major source is the degradation of alkylphenol ethoxylates, which are widely used as surfactants in industrial and household products. nih.govresearchgate.net These compounds break down in the environment to form more persistent alkylphenols. researchgate.net The production and use of certain pesticides, particularly phenoxyherbicides and phenolic biocides, also contribute to the environmental load of phenols. pjoes.com
Produced water from offshore oil and gas extraction is another identified source of alkylphenols, including 2-sec-butylphenol, into the marine environment. oup.com
Abiotic Degradation Pathways and Kinetics
The abiotic degradation of alkylphenols in the environment is influenced by factors such as sunlight and water. While specific data for this compound is scarce, general principles for alkylphenols can be applied.
Photolysis: Alkylphenols are susceptible to indirect photolysis in the atmosphere, primarily through reactions with hydroxyl radicals. service.gov.uk This process is relatively rapid, with estimated atmospheric half-lives for most alkylphenols being on the order of a few hours. service.gov.uk In aquatic environments, photolysis is also a potential degradation pathway. For the related compound dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol), the half-life in water when exposed to natural sunlight was found to be 14-18 days. echemi.com The absorption maximum for dinoseb in water is 375 nm, and it is susceptible to decomposition by ultraviolet radiation, particularly in alkaline solutions. echemi.com Phenol radical cations can be formed through photolysis and subsequently deprotonate to form phenoxyl radicals. researchgate.net
Hydrolysis: Alkylphenols are generally not expected to be susceptible to hydrolysis in the aquatic environment. service.gov.uk For example, dinoseb was found to be stable to hydrolysis in water over a pH range of 5 to 9 at 25°C for 30 days. echemi.com Similarly, for para-C12-alkylphenols, hydrolysis is considered a negligible removal process. service.gov.uk This suggests that hydrolysis is not a significant abiotic degradation pathway for this compound under typical environmental conditions.
Chemical oxidation is a potential degradation pathway for this compound in various environmental matrices. In the atmosphere, the primary oxidative process is the reaction with photochemically produced hydroxyl radicals, leading to relatively short half-lives. service.gov.uk
In aquatic and soil environments, other oxidants can play a role. The oxidation of phenols can lead to the formation of various intermediates. For instance, the oxidation of 2,6-di-tert-butyl-4-methylphenol can result in the formation of a p-benzoquinone and a 4,4'-diphenoquinone. lookchem.com While specific studies on the chemical oxidation of this compound in environmental matrices were not found, the phenolic structure suggests it would be susceptible to oxidation by strong oxidizing agents.
Biotic Transformation and Biodegradation Mechanisms
The biodegradation of this compound has been the subject of several studies, revealing the capacity of certain microorganisms to utilize this compound as a carbon and energy source.
A novel bacterium, Pseudomonas sp. strain MS-1, isolated from freshwater sediment, was found to be capable of completely degrading 1.5 mM of 2-sec-butylphenol within 30 hours. nih.govnih.gov The proposed metabolic pathway involves the initial hydroxylation of 2-sec-butylphenol to form 3-sec-butylcatechol. nih.gov This intermediate then undergoes meta-cleavage of the aromatic ring, followed by further hydrolysis to yield aliphatic intermediates, including 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid and 2-methylbutyric acid, which can then be mineralized. nih.govrug.nl
Another strain, Pseudomonas sp. strain HBP1 Prp, a mutant strain, has also been shown to grow on 2-sec-butylphenol. rug.nl The degradation pathway in this strain is similar, involving a NADH-dependent monooxygenase, a metapyrocatechase, and a meta-fission product hydrolase. rug.nl The transient accumulation of 2-methylbutyric acid was observed during the growth of this strain on 2-sec-butylphenol. rug.nl
The degradability of alkylphenols by Pseudomonas sp. strain MS-1 was found to be highly dependent on the position of the alkyl substituent, with ortho-substituted phenols being more readily degraded than meta- or para-substituted isomers. nih.govnih.gov This strain could also degrade other 2-alkylphenols with varying alkyl chain sizes and branching. nih.govnih.gov
In soil environments, the biodegradation of related butylphenols is significantly influenced by the presence of oxygen. researchgate.net Aerobic conditions favor rapid degradation, while anaerobic conditions lead to much slower breakdown, with some branched isomers persisting for long periods. researchgate.net The degradation of the related compound dinoseb (2-sec-butyl-4,6-dinitrophenol) by Clostridium bifermentans KMR-1 has also been demonstrated under anaerobic conditions, but this process was cometabolic, requiring an additional fermentable carbon source. asm.org
Fungi, such as the white-rot fungus Phanerochaete chrysosporium, possess P450 monooxygenases that can oxidize a range of pollutants, including alkylphenols. plos.org This indicates that fungal degradation could also be a relevant environmental fate process for this compound.
Table of Research Findings on Biodegradation:
| Microorganism | Substrate | Key Findings | Reference |
| Pseudomonas sp. strain MS-1 | 2-sec-butylphenol | Complete degradation of 1.5 mM in 30 hours. nih.govnih.gov | nih.govnih.gov |
| Proposed meta-cleavage pathway via 3-sec-butylcatechol. nih.gov | nih.gov | ||
| Degradation is dependent on the ortho-position of the alkyl group. nih.govnih.gov | nih.govnih.gov | ||
| Pseudomonas sp. strain HBP1 Prp | 2-sec-butylphenol | Growth on 2-sec-butylphenol as the sole carbon source. rug.nl | rug.nl |
| Involves a NADH-dependent monooxygenase and metapyrocatechase. rug.nl | rug.nl | ||
| Transient accumulation of 2-methylbutyric acid. rug.nl | rug.nl | ||
| Clostridium bifermentans KMR-1 | 2-sec-butyl-4,6-dinitrophenol (Dinoseb) | Cometabolic degradation under anaerobic conditions. asm.org | asm.org |
| Phanerochaete chrysosporium | Alkylphenols | Possesses P450 monooxygenases capable of oxidizing alkylphenols. plos.org | plos.org |
| Various soil microorganisms | 4-sec-butylphenol | Degraded within 16 days under aerobic conditions in paddy soil. researchgate.net | researchgate.net |
| Persisted for 224 days under anaerobic conditions in paddy soil. researchgate.net | researchgate.net |
Microbial Degradation Pathways and Metabolite Identification
Direct microbial degradation pathways for this compound have not been elucidated in the scientific literature to date. However, studies on the closely related compound, 2-sec-butylphenol, provide significant insights into the likely metabolic routes. Research has demonstrated that certain bacterial strains can utilize 2-sec-butylphenol as a sole source of carbon and energy, indicating the potential for microbial remediation of environments contaminated with such compounds. nih.govrug.nl
A notable example is the bacterium Pseudomonas sp. strain MS-1, which was isolated from freshwater sediment and demonstrated the ability to completely degrade 1.5 mM of 2-sec-butylphenol within 30 hours under aerobic conditions. nih.gov The degradation pathway proceeds via a meta-cleavage of the aromatic ring. nih.gov The initial step involves the hydroxylation of 2-sec-butylphenol to form 3-sec-butylcatechol . nih.govrug.nl This is followed by the ring-opening reaction of the catechol intermediate, catalyzed by a dioxygenase, to yield 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid . nih.govrug.nl Subsequent enzymatic hydrolysis leads to the formation of 2-methylbutyric acid and presumably 2-hydroxypent-2,4-dienoic acid , which are then further metabolized. nih.govresearchgate.net
Another strain, Pseudomonas sp. strain HBP1 Prp, also metabolizes 2-sec-butylphenol through a similar meta-cleavage pathway. rug.nl During its growth on 2-sec-butylphenol, 2-methylbutyric acid was observed to transiently accumulate in the culture medium. rug.nl
While these findings on 2-sec-butylphenol are informative, the presence of an additional propyl group at the C6 position in this compound may influence the rate and pathway of degradation. The steric hindrance from the two alkyl groups could potentially make the initial enzymatic attack more difficult.
Table 1: Identified Metabolites in the Microbial Degradation of 2-sec-butylphenol
| Metabolite Name | Chemical Formula | Degradation Pathway Step | Reference |
| 3-sec-butylcatechol | C₁₀H₁₄O₂ | Initial hydroxylation product | nih.govrug.nl |
| 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid | C₁₀H₁₄O₄ | meta-cleavage product | nih.govrug.nl |
| 2-methylbutyric acid | C₅H₁₀O₂ | Subsequent hydrolysis product | nih.govrug.nl |
| 2-hydroxypent-2,4-dienoic acid | C₅H₆O₃ | Presumed hydrolysis product | nih.govresearchgate.net |
Enzyme Systems Involved in Alkylphenol Biotransformation
The enzymatic machinery responsible for the biotransformation of this compound has not been specifically characterized. However, research on the degradation of 2-sec-butylphenol by Pseudomonas species points to the involvement of a specific set of enzymes. rug.nl
The initial and crucial hydroxylation step is catalyzed by a NADH-dependent monooxygenase . rug.nl This enzyme introduces a hydroxyl group onto the aromatic ring, ortho to the existing hydroxyl group, to form the catechol intermediate. rug.nl The subsequent aromatic ring cleavage is carried out by a metapyrocatechase , which is a type of catechol 2,3-dioxygenase. rug.nl This enzyme cleaves the bond between the two hydroxyl-bearing carbon atoms. The resulting ring-fission product is then acted upon by a meta-fission product hydrolase , which hydrolyzes the molecule into smaller, more readily metabolizable compounds. rug.nl
It is plausible that a similar enzymatic cascade is responsible for the degradation of this compound, although the specific enzymes may have different substrate specificities and efficiencies due to the presence of the additional propyl group.
Table 2: Enzyme Systems Implicated in the Degradation of 2-sec-butylphenol
| Enzyme | Function | Cofactor | Reference |
| NADH-dependent monooxygenase | Hydroxylation of the aromatic ring | NADH | rug.nl |
| Metapyrocatechase (Catechol 2,3-dioxygenase) | meta-cleavage of the catechol ring | - | rug.nl |
| Meta-fission product hydrolase | Hydrolysis of the ring-cleavage product | - | rug.nl |
Mechanistic Aspects of Bioaccumulation and Biotransformation in Environmental Organisms
There is a significant lack of specific data on the bioaccumulation and biotransformation of this compound in environmental organisms. General information suggests that as an alkylphenol, it is considered toxic to aquatic organisms and may cause long-term adverse effects in the environment. ontosight.ai The lipophilic nature of alkylphenols suggests a potential for bioaccumulation in the fatty tissues of organisms.
Studies on other alkylphenols have shown that they can be taken up by aquatic organisms from the surrounding water. The extent of bioaccumulation is influenced by factors such as the organism's species, metabolic capacity, and the physicochemical properties of the specific alkylphenol. unit.no Fish, for example, are known to possess detoxification systems, such as cytochrome P450 monooxygenases, which can metabolize xenobiotics, including phenols. unit.no However, invertebrates may have less efficient detoxification mechanisms, potentially leading to higher body burdens of such compounds. unit.no
The biotransformation of alkylphenols in vertebrates can involve processes such as hydroxylation of the alkyl chain and conjugation with molecules like glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. For instance, in studies with 2-(1-methylpropyl)-4,6-dinitrophenol (dinoseb), a related compound, metabolites such as β-methyl-β-(2-hydroxy-3,5-dinitrophenyl)-propionic acid and 6-amino-4-nitro-2-sec-butylphenol-O-glucuronide were identified in urine, indicating both side-chain oxidation and reduction of nitro groups followed by conjugation. bgrci.de
Without specific studies on this compound, it is difficult to predict its precise bioaccumulation potential and metabolic fate in different environmental organisms. Further research is needed to understand the mechanisms of uptake, distribution, metabolism, and excretion of this compound to accurately assess its environmental risk.
Advanced Analytical Methodologies for 2 Sec Butyl 6 Propylphenol Detection and Quantification
Chromatographic Separation Techniques and Method Development
Chromatographic techniques are central to the analysis of 2-sec-butyl-6-propylphenol, providing the necessary separation from interfering compounds present in complex mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for this purpose, with method development focusing on achieving optimal resolution, sensitivity, and analysis time.
High-performance liquid chromatography, particularly in the reversed-phase mode, is a widely used technique for the analysis of phenolic compounds like this compound. Method optimization is critical to ensure the efficient separation of the target analyte from isomers and other matrix components.
A study on the degradation of 2-sec-butylphenol (B1202637) utilized an HPLC system with a UV-vis detector, a method that can be adapted for this compound. nih.gov The separation is typically achieved on a C18 column, which is a non-polar stationary phase. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. chemmethod.comsielc.com The ratio of the organic solvent to water is a key parameter to optimize, as it controls the retention time and resolution of the analytes. uv.es For instance, an isocratic mobile phase of 8:2 (v/v) acetonitrile:water has been successfully used for the separation of 2-sec-butylphenol. nih.gov Gradient elution, where the mobile phase composition is changed during the run, can also be employed to improve the separation of complex mixtures. researchgate.netmdpi.com Detection is commonly performed using a UV-vis detector, with the wavelength set to the absorption maximum of the analyte, which for many alkylphenols is around 277 nm. nih.gov
Table 1: Example of HPLC Method Parameters for Alkylphenol Analysis
| Parameter | Setting |
|---|---|
| Column | Shim-pack VP-ODS (C18), 4.5 x 150 mm, 5 µm particle size nih.gov |
| Mobile Phase | Acetonitrile:Water (80:20, v/v), isocratic nih.gov |
| Flow Rate | 1.0 mL/min mdpi.com |
| Detection | UV-vis at 277 nm nih.gov |
| Injection Volume | 20 µL chemmethod.com |
| Column Temperature | Ambient or controlled (e.g., 30 °C) researchgate.net |
This table presents a representative set of HPLC conditions based on methods for structurally similar alkylphenols. Optimization for this compound may be required.
Gas chromatography is another cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with advanced detectors, GC offers high resolution and sensitivity.
For the analysis of underivatized phenols, a flame ionization detector (FID) can be used. However, for enhanced sensitivity and selectivity, mass spectrometry (MS) is the detector of choice. researchgate.net A study detailing the analysis of 2-sec-butylphenol by GC-MS provides a solid foundation for method development. nih.gov The choice of the capillary column is important, with moderately polar phases like 5% phenyl-methylpolysiloxane (e.g., HP-5) being commonly used. researchgate.net The oven temperature program is a critical parameter that is optimized to separate the target analyte from other compounds in the sample. A typical program involves an initial hold at a lower temperature, followed by a temperature ramp to a final, higher temperature, which is then held for a period to ensure all compounds have eluted. nih.govresearchgate.netoiv.int In some cases, derivatization of the phenol (B47542) group, for example, through acetylation or silylation, can improve chromatographic behavior and detection sensitivity. koreascience.kruib.no
Table 2: Illustrative GC-MS Method Parameters for 2-sec-Butylphenol Analysis
| Parameter | Setting |
|---|---|
| Column | Rxi-5ms capillary column (30 m, 0.25 mm ID, 1.00 µm df) nih.gov |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min nih.gov |
| Injection Mode | Splitless nih.gov |
| Injector Temperature | 280 °C nih.gov |
| Oven Program | 60 °C for 2 min, then ramp at 20 °C/min to 300 °C, hold for 5 min nih.gov |
| Detector | Mass Spectrometer |
| MS Interface Temp. | 280 °C nih.gov |
| Ion Source Temp. | 250 °C nih.gov |
These parameters are based on a method for 2-sec-butylphenol and serve as a starting point for the analysis of this compound.
Mass Spectrometry-Based Quantification Techniques
Mass spectrometry is an indispensable tool for the quantification of this compound, offering unparalleled sensitivity and selectivity, especially when dealing with trace levels in complex matrices.
Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of detection by monitoring specific fragmentation pathways of the target analyte. This is typically achieved using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. nih.govepa.gov In this mode, the first quadrupole selects the precursor ion (the molecular ion or a characteristic fragment), which is then fragmented in the second quadrupole (collision cell). The third quadrupole is set to monitor a specific product ion, creating a highly specific analytical signal. csic.es
For alkylphenols like this compound, analysis is often performed using liquid chromatography coupled to MS/MS (LC-MS/MS) with an electrospray ionization (ESI) source operating in negative ion mode. nih.gov The deprotonated molecule [M-H]⁻ is a common precursor ion. The selection of precursor and product ions is crucial for method development and is determined by infusing a standard solution of the analyte into the mass spectrometer.
Table 3: Principle of Tandem Mass Spectrometry (MS/MS) for Alkylphenol Analysis
| Step | Description | Example for an Alkylphenol |
|---|---|---|
| Ionization | The analyte is ionized, often forming a deprotonated molecule in negative ESI. | Alkylphenol + e⁻ → [Alkylphenol-H]⁻ |
| Precursor Ion Selection (Q1) | The first quadrupole isolates the precursor ion of a specific mass-to-charge ratio (m/z). | [M-H]⁻ |
| Collision-Induced Dissociation (Q2) | The precursor ion is fragmented by collision with an inert gas (e.g., argon). | [M-H]⁻ + Ar → Product Ions + Neutral Fragments |
| Product Ion Selection (Q3) | The third quadrupole selects a specific product ion for detection. | Specific Product Ion |
| Detection | The selected product ion is detected, providing a highly selective signal. | Signal proportional to the concentration of the analyte. |
This table illustrates the general principle of MS/MS. Specific MRM transitions need to be determined experimentally for this compound.
Isotope dilution mass spectrometry (IDMS) is considered the gold standard for accurate quantification as it can correct for matrix effects and variations in sample preparation and instrument response. lcms.cz The principle of IDMS involves the addition of a known amount of an isotopically labeled internal standard (e.g., containing ¹³C or ²H) of the target analyte to the sample prior to any sample processing. csic.es
The labeled standard is chemically identical to the native analyte and thus behaves similarly during extraction, cleanup, and analysis. Since the mass spectrometer can distinguish between the native and the labeled compound based on their mass difference, the ratio of their signals is used for quantification. nih.gov This approach effectively compensates for losses during sample preparation and for signal suppression or enhancement caused by the sample matrix in the ion source. lcms.cz The development of an IDMS method requires the synthesis of a suitable labeled internal standard for this compound.
Sample Preparation Techniques for Complex Environmental and Biological Matrices
The goal of sample preparation is to extract this compound from the sample matrix, concentrate it, and remove interfering substances prior to chromatographic analysis. The choice of technique depends on the nature of the sample matrix (e.g., water, soil, sediment, biological tissue).
For aqueous samples, common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). oiv.int In LLE, the analyte is partitioned from the aqueous phase into an immiscible organic solvent. In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte, which is then eluted with a small volume of an organic solvent. uib.no For solid samples like soil and sediment, techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasound-assisted extraction are often employed, using organic solvents to extract the analyte from the solid matrix. oiv.intdphen1.com
Biological samples, which are particularly complex due to the presence of lipids and proteins, often require more extensive cleanup steps. dphen1.com This may involve initial extraction with an organic solvent, followed by techniques like gel permeation chromatography (GPC) or SPE to remove high-molecular-weight interferences. dphen1.com
Table 4: Overview of Sample Preparation Techniques for Alkylphenols
| Technique | Sample Type | Principle | Typical Solvents/Sorbents |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Water | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent. | Dichloromethane, n-Hexane oiv.intoiv.int |
| Solid-Phase Extraction (SPE) | Water, Extracts from solid samples | Analyte is retained on a solid sorbent and then eluted with a solvent. | C18, Anion-exchange sorbents uib.no |
| Soxhlet Extraction | Soil, Sediment, Biological Tissues | Continuous extraction of the analyte from a solid matrix with a cycling solvent. | Dichloromethane, Acetone:Hexane oiv.intdphen1.com |
| Pressurized Liquid Extraction (PLE) | Soil, Sediment | Extraction with solvents at elevated temperatures and pressures to increase efficiency. | Acetone:Hexane phenomenex.com |
Solid-Phase Extraction (SPE) and Microextraction Techniques
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that partitions compounds between a solid and a liquid phase. It is employed to concentrate and purify analytes from complex matrices before their analysis. While specific SPE protocols for this compound are not extensively detailed in publicly available literature, the general principles of SPE for phenolic compounds can be applied. The selection of the solid sorbent material is critical and is based on the polarity of the analyte and the matrix. For a moderately nonpolar compound like this compound, a reverse-phase sorbent such as C18-bonded silica (B1680970) would likely be effective.
Microextraction techniques, which are miniaturized versions of traditional liquid-liquid extraction or SPE, offer advantages such as reduced solvent consumption, lower cost, and higher enrichment factors. These methods are particularly valuable for trace analysis.
Derivatization Strategies for Enhanced Detection
Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis, particularly for techniques like gas chromatography (GC). For phenols such as this compound, derivatization is often employed to increase their volatility and thermal stability, as well as to enhance the sensitivity of their detection by introducing specific functional groups.
A common derivatization strategy for phenols involves the alkylation or acylation of the hydroxyl group. While specific derivatization procedures for this compound are not prominently documented, general methods for phenolic compounds are applicable. For instance, reacting the phenol with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, making the molecule more volatile and suitable for GC analysis.
Development of Novel Sensing Technologies (e.g., Biosensors, Chemo-sensors)
The development of novel sensing technologies, such as biosensors and chemosensors, for the specific and rapid detection of this compound is an area of ongoing research. These sensors aim to provide real-time or near-real-time measurements, often with high sensitivity and selectivity.
Biosensors utilize a biological recognition element, such as an enzyme or antibody, coupled with a transducer to generate a measurable signal upon binding to the target analyte. For a compound like this compound, an enzyme-based biosensor could potentially be developed using an enzyme that is specifically inhibited or activated by this particular phenol. The change in enzyme activity would then be converted into an electrical or optical signal.
Chemosensors , on the other hand, employ a synthetic receptor that is designed to selectively bind to the analyte. The binding event triggers a change in the sensor's physical properties, such as its color (colorimetric sensor) or fluorescence (fluorometric sensor). The design of a chemosensor for this compound would involve creating a molecular receptor with a cavity or binding site that is complementary in size, shape, and chemical nature to the analyte.
While specific biosensors or chemosensors for this compound are not yet widely reported in scientific literature, the principles of sensor design for other phenolic compounds suggest that such technologies are feasible and could offer significant advantages in terms of speed and portability for on-site analysis.
Potential Applications and Industrial Processes Involving 2 Sec Butyl 6 Propylphenol Mechanistic/process Focus
Role as a Chemical Intermediate in Complex Organic Synthesis
As a substituted phenol (B47542), 2-sec-Butyl-6-propylphenol serves as a versatile building block in the synthesis of more complex molecules. The presence of the hydroxyl group and the activated aromatic ring allows for a variety of chemical transformations.
The structure of this compound makes it an ideal precursor for specialty chemicals and advanced polymeric materials. The phenolic hydroxyl group can undergo etherification or esterification to introduce new functionalities. Furthermore, the aromatic ring is susceptible to electrophilic substitution, allowing for the addition of groups that can modify the molecule's properties or serve as handles for further reactions.
For instance, it can be a monomer in the production of phenolic resins or polycarbonates. Condensation with formaldehyde (B43269) would lead to the formation of a polymer backbone, with the alkyl groups influencing the material's final properties, such as its solubility, thermal stability, and mechanical flexibility. These tailored polymers are essential in manufacturing adhesives, coatings, and high-performance elastomers. wikipedia.org
The general pathway involves leveraging the reactivity of the phenol moiety to build larger, more complex structures. Its role as a chemical intermediate is fundamental to creating diverse downstream products for fine chemical production. nbinno.com
In pharmaceutical synthesis, hindered phenols like this compound are valuable starting materials for creating complex organic molecules that form the core of active pharmaceutical ingredients (APIs). nbinno.com The compound's structure can be modified through multi-step syntheses to build the scaffold of a potential drug molecule.
The synthetic utility lies in its capacity to be transformed into various derivatives. For example, the hydroxyl group can be used to form ethers or esters, or it can direct further substitutions on the aromatic ring. These modifications are crucial early steps in the synthesis of complex molecules designed for biological activity. Companies that specialize in research chemicals and biochemicals often provide such building blocks for drug discovery programs. thegoodscentscompany.com
Functional Role in Industrial Formulations (Mechanistic Insights)
The primary industrial application of this compound is as a functional additive, where it imparts stability and longevity to various materials. Its efficacy is rooted in its specific chemical structure.
The oxidative degradation of polymers, initiated by heat, light, or mechanical stress, proceeds through a free-radical chain reaction. nih.govyoutube.com this compound functions as a primary antioxidant, or a "radical scavenger," by interrupting this process. youtube.comresearchgate.net
The mechanism involves the donation of the hydrogen atom from its phenolic hydroxyl (-OH) group to a highly reactive peroxy radical (ROO•) within the polymer matrix. nih.govnih.gov This neutralizes the radical, halting the degradation cascade. youtube.com
Reaction: ROO• (Polymer Peroxy Radical) + ArOH (Phenolic Antioxidant) → ROOH (Hydroperoxide) + ArO• (Phenoxyl Radical)
The resulting phenoxyl radical (ArO•) is significantly stabilized by two key features of the molecule:
Resonance Delocalization: The unpaired electron can be delocalized across the aromatic ring, reducing its reactivity. nih.gov
Steric Hindrance: The bulky sec-butyl and propyl groups at the ortho positions physically shield the radical oxygen atom, preventing it from initiating new oxidation chains. nbinno.com This steric hindrance is a defining characteristic of this class of antioxidants and is crucial for their effectiveness. nbinno.comyoutube.com
This stabilized phenoxyl radical is unable to abstract a hydrogen from the polymer chain and instead is more likely to be quenched by another radical, terminating the chain reaction.
Beyond polymers, this compound acts as a stabilizer in a range of industrial products, including rubbers, adhesives, and oils. vinatiorganics.comechemi.com In these applications, it prevents degradation caused by autoxidation, thereby preserving the material's physical and chemical properties. researchgate.net
In the rubber industry, for example, antioxidants derived from similar dialkylated phenols enhance the durability and performance of rubber products by preventing premature aging and cracking. vinatiorganics.com Similarly, as a stabilizer in plastics, it ensures long-term resistance to environmental factors. vinatiorganics.com The compound's utility extends to the production of UV stabilizers, which protect materials from degradation caused by ultraviolet radiation. vinatiorganics.com
The interactive table below summarizes the functional roles of this compound in industrial formulations.
| Application Area | Functional Role | Mechanistic Action |
| Polymeric Materials | Primary Antioxidant | Donates a hydrogen atom to neutralize peroxy radicals, forming a stable phenoxyl radical. |
| Rubbers & Elastomers | Anti-degradant | Prevents oxidative cross-linking and chain scission, maintaining elasticity and strength. |
| Adhesives & Coatings | Stabilizer | Inhibits oxidation to preserve bond strength, clarity, and performance over time. |
| Industrial Oils | Thermal Stabilizer | Scavenges radicals formed during thermal stress, preventing viscosity changes and sludge formation. |
Process Optimization and Scale-Up Considerations
The industrial synthesis of this compound, like other alkylated phenols, is typically achieved through the Friedel-Crafts alkylation of a less substituted phenol. slchemtech.com The process involves reacting a phenol with appropriate alkylating agents (e.g., propene and a butene isomer) in the presence of an acid catalyst. wikipedia.org
Key parameters that require optimization for efficient and selective synthesis include:
Catalyst Selection: Lewis acids (e.g., aluminum phenoxide) or solid acid catalysts like zeolites and metal oxides (e.g., gamma-aluminum trioxide) are commonly used. thegoodscentscompany.comgoogle.comgoogle.com The choice of catalyst impacts reaction rate, yield, and isomer selectivity.
Reaction Temperature and Pressure: These conditions must be carefully controlled to achieve the desired degree of alkylation while minimizing side reactions such as dealkylation or rearrangement. slchemtech.comgoogle.com Typical temperatures for similar processes range from 180°C to 300°C. google.com
Reactant Ratio: The molar ratio of the phenol to the alkylating agents influences the distribution of mono-, di-, and poly-alkylated products. slchemtech.com
Purification: Post-reaction, the product mixture contains various isomers and unreacted starting materials. Scale-up requires efficient distillation processes, often under vacuum, to isolate the desired this compound with high purity. google.com
Challenges in scaling up the process include managing the exothermic nature of the alkylation reaction, ensuring catalyst longevity and recyclability, and handling potential by-products. slchemtech.comresearchgate.net The development of continuous flow reaction systems is an area of active research to improve efficiency and safety for large-scale production. researchgate.net
The following table outlines key considerations for the process optimization and scale-up of this compound synthesis.
| Process Parameter | Optimization Goal | Key Considerations |
| Catalyst | High activity and ortho-selectivity | Choice between homogeneous (e.g., AlCl₃) and heterogeneous (e.g., zeolite) catalysts; catalyst recovery and reuse. slchemtech.comgoogle.com |
| Temperature | Maximize desired product yield | Balance between reaction rate and prevention of side reactions like isomerization or cracking. google.comgoogle.com |
| Pressure | Maintain liquid phase; control reactant concentration | Ensure reactants remain in the appropriate phase for the chosen catalyst system. thegoodscentscompany.comgoogle.com |
| Reactant Stoichiometry | Control degree of alkylation | Adjust phenol-to-alkene ratio to favor the desired disubstituted product over other isomers. slchemtech.com |
| Downstream Processing | High purity product isolation | Efficient multi-stage distillation under vacuum to separate isomers and unreacted materials. google.com |
Reactor Design and Reaction Engineering for Efficient Production
The synthesis of this compound is typically achieved through a sequential Friedel-Crafts alkylation of phenol. This process involves the introduction of a sec-butyl group and a propyl group onto the phenol molecule, specifically at the ortho positions relative to the hydroxyl group. The reaction engineering focuses on maximizing the yield of the desired 2,6-disubstituted product while minimizing the formation of other isomers (e.g., para-substituted phenols) and polyalkylated products.
Monoalkylation: Phenol is first reacted with an alkylating agent to introduce either the sec-butyl or the propyl group.
Dialkylation: The resulting mono-alkylated phenol is then reacted with the second alkylating agent to introduce the second group.
The choice of alkylating agents can be olefins (e.g., butene and propene) or alcohols (e.g., sec-butanol and propanol). The reaction is catalyzed by acid catalysts, with aluminum-based catalysts like aluminum phenoxide being common for achieving high ortho-selectivity.
Reactor Design and Operating Conditions:
For the liquid-phase alkylation of phenol, stirred-tank reactors (STRs) are commonly employed, often operated in batch or semi-batch mode. This allows for precise control of temperature, pressure, and reactant concentrations.
Key parameters influencing the reaction include:
Catalyst: Aluminum phenoxide, often generated in situ by reacting phenol with an aluminum source like triethyl aluminum, is a preferred catalyst for directing the alkylation to the ortho positions. The catalyst concentration is a critical parameter to control the reaction rate and selectivity.
Temperature: The reaction temperature is typically maintained in the range of 100-250°C. Higher temperatures can increase the reaction rate but may also lead to undesirable side reactions and catalyst degradation.
Pressure: When using gaseous olefins as alkylating agents, the reaction is carried out under pressure (e.g., up to 25 bars) to ensure a sufficient concentration of the olefin in the liquid phase.
Reactant Molar Ratio: The molar ratio of phenol to the alkylating agents is carefully controlled to favor the formation of the desired disubstituted product. An excess of the alkylating agent can lead to the formation of tri-alkylated phenols.
The reaction mechanism involves the electrophilic attack of the carbocation, generated from the alkylating agent by the acid catalyst, on the electron-rich phenol ring. The ortho-selectivity is attributed to the formation of a complex between the phenolic hydroxyl group and the aluminum catalyst, which sterically hinders the para position and directs the incoming electrophile to the ortho positions.
To enhance process efficiency, modern industrial setups may utilize continuous flow reactors, such as packed bed reactors, where the solid acid catalyst is immobilized. This simplifies catalyst separation from the product stream and allows for a more streamlined and controlled production process.
Table 1: Typical Reaction Parameters for Phenol Alkylation
| Parameter | Typical Range | Significance |
| Reactor Type | Stirred-Tank Reactor (Batch/Semi-batch), Packed Bed Reactor (Continuous) | Choice depends on production scale and process control requirements. |
| Catalyst | Aluminum Phenoxide, Solid Acid Catalysts (e.g., Zeolites) | Crucial for achieving high ortho-selectivity. |
| Temperature | 100 - 250 °C | Affects reaction rate and selectivity; higher temperatures can lead to side reactions. |
| Pressure | Up to 25 bar (when using olefin reactants) | Maintains sufficient concentration of gaseous reactants in the liquid phase. |
| Phenol to Alkylating Agent Molar Ratio | Varies depending on the desired product | Controlled to minimize polyalkylation. |
Purification and Isolation Methodologies at Industrial Scale
The crude product from the alkylation reactor is a complex mixture containing the desired this compound, unreacted starting materials (phenol, mono-alkylated phenols), various isomers (e.g., 2-sec-butyl-4-propylphenol, 4-sec-butyl-2-propylphenol), and polyalkylated byproducts. Therefore, an efficient multi-step purification process is essential to achieve the high purity required for its applications.
Future Research Directions and Unaddressed Challenges
Emerging Methodologies in the Synthesis and Derivatization of Alkylphenols
The synthesis of ortho-alkylated phenols, such as 2-sec-butyl-6-propylphenol, is a cornerstone of industrial chemistry, providing building blocks for pharmaceuticals and polymer additives. nih.gov Historically, these syntheses often relied on stoichiometric amounts of Lewis acids under harsh conditions. nih.gov However, emerging research is paving the way for more efficient, selective, and sustainable synthetic routes.
A significant advancement is the development of dual catalytic systems. For instance, a cooperative approach using a heterogeneous palladium on carbon (Pd/C) catalyst with a catalytic amount of a Lewis acid like scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) has shown promise for the selective ortho-alkylation of phenols with primary alcohols. nih.gov This method offers high atom economy and minimizes waste, with the added benefit of catalyst recovery and reuse. nih.gov Another innovative strategy involves rhenium-catalyzed ortho-alkylation, which demonstrates high regioselectivity for mono-alkylation at the ortho-position and exhibits broad functional group tolerance. orgsyn.org Traditional methods involving aluminum catalysts, such as aluminum trisphenoxide, continue to be refined for specific applications, like the selective t-butylation of o-cresol. onepetro.orggoogle.com
Future research will likely focus on expanding the substrate scope of these catalytic systems and developing new metal-free alternatives. researchgate.net Biocatalysis, using enzymes like alkyltransferases, presents a compelling green alternative to traditional chemical methods, offering high chemo-, regio-, and stereoselectivity while avoiding toxic reagents. manchester.ac.uk The derivatization of the final alkylphenol product, for example through ethoxylation to create surfactants, is another area where new catalytic processes are being explored to enhance product properties and reduce environmental impact. google.com
Table 1: Comparison of Catalytic Methods for Ortho-Alkylation of Phenols
| Catalytic System | Key Features | Advantages | Challenges |
|---|---|---|---|
| Dual Pd/C and Sc(OTf)₃ | Cooperative heterogeneous and Lewis acid catalysis. nih.gov | High regioselectivity, catalyst is reusable, suitable for flow chemistry. nih.gov | Requires specific reaction conditions and solvent systems. nih.gov |
| Rhenium Catalysts (e.g., Re₂(CO)₁₀) | Homogeneous catalysis. orgsyn.org | Excellent ortho-selectivity, stops at mono-alkylation, high functional group tolerance. orgsyn.org | Cost and toxicity of the metal catalyst. |
| Aluminum Catalysts (e.g., Al phenoxide) | Traditional Lewis acid catalysis. onepetro.orggoogle.com | Well-established for certain alkylations (e.g., with isobutylene). onepetro.org | Often requires stoichiometric amounts, can generate significant waste. nih.gov |
| Biocatalysis (e.g., Alkyltransferases) | Enzymatic catalysis. manchester.ac.uk | High selectivity (chemo-, regio-, stereo-), environmentally benign, mild reaction conditions. manchester.ac.uknih.gov | Enzyme stability, substrate scope, and scalability can be limiting. scispace.com |
Integration of Omics Technologies for Comprehensive Biological Investigations
Understanding the biological impact of alkylphenols like this compound requires a holistic approach that moves beyond traditional toxicological endpoints. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit for elucidating the complex interactions between chemicals and biological systems at a molecular level. nih.govecetoc.org
High-throughput transcriptomics (HTTr), for instance, can analyze changes in the expression of thousands of genes simultaneously following chemical exposure. nih.govdntb.gov.ua This approach can identify perturbed cellular pathways and potential mechanisms of action, providing a detailed "molecular signature" of a compound's effect. nih.govwepredic.com Studies on other environmental chemicals have successfully used transcriptomics to characterize hazards and compare the potencies of different compounds, which could be applied to this compound and its isomers. nih.gov
Proteomics and metabolomics complement transcriptomic data by providing insights into the downstream functional consequences of gene expression changes. nih.gov By analyzing alterations in protein and metabolite profiles, researchers can gain a more complete picture of a chemical's impact on cellular function and metabolic networks. jusst.org These multi-omics analyses are becoming fundamental in preclinical research and drug development for identifying biomarkers and understanding disease progression. fraunhofer.de
Future research should apply these integrated omics approaches to systematically investigate this compound. This will enable a deeper understanding of its biological activities, help prioritize it for further testing, and support more informed risk assessments by reducing reliance on animal models and providing human-relevant data. ecetoc.orgwepredic.com
Advancements in Green Chemistry and Sustainable Production of Phenolic Compounds
The chemical industry's shift towards sustainability is driving significant innovation in the production of phenolic compounds. The goal is to replace petrochemical feedstocks with renewable resources and to develop manufacturing processes that are safer, more energy-efficient, and generate less waste, in line with the principles of green chemistry. greenchemicals.co.jp
A key area of advancement is the utilization of biomass, particularly lignin (B12514952), as a renewable source of aromatic compounds. greenchemistry-toolkit.orgresearchgate.net Lignin, a complex polymer found in plant cell walls, is an abundant byproduct of the paper and biofuel industries and represents nature's richest source of aromatic carbon. greenchemistry-toolkit.orgmdpi.com Research is focused on developing efficient catalytic processes to break down lignin into valuable phenolic platform chemicals. acs.orgheraeus-precious-metals.com This includes methods like reductive fractionation to obtain alkylmethoxyphenols, which can then be converted to phenol (B47542) through processes like demethoxylation and transalkylation. acs.org
Beyond renewable feedstocks, green chemistry is also transforming the synthetic processes themselves. This includes the use of environmentally benign solvents like water, the development of biocatalytic routes that operate under mild conditions, and the application of emerging technologies like ultrasound-assisted extraction to obtain bioactive compounds from natural sources like pine by-products. greenchemicals.co.jpnih.gov Companies are beginning to commercialize "bio-attributed" phenol, produced using bio-based feedstocks within a mass-balance approach, which offers a lower carbon footprint compared to conventionally produced phenol. adhesivesmag.com The development of electrocatalytic oxidation of benzene (B151609) also presents a potentially safer and more efficient alternative to the traditional cumene (B47948) process. yedarnd.com
These advancements pave the way for the sustainable production of this compound, aligning its manufacturing with a circular economy model that valorizes waste streams and minimizes environmental impact. mdpi.compharmafeatures.com
Table 2: Green Chemistry Approaches for Phenolic Compound Production
| Approach | Description | Example |
|---|---|---|
| Renewable Feedstocks | Replacing petroleum-derived materials with biomass. pharmafeatures.com | Using lignin from wood pulp to produce phenol and other aromatic chemicals. acs.orgheraeus-precious-metals.com |
| Biocatalysis | Employing enzymes for chemical synthesis. nih.gov | Using bacteria in a two-step bioprocess to produce phenol from sugar. greenchemicals.co.jp |
| Green Catalysis | Developing catalysts that are efficient, selective, and reusable, minimizing waste. nih.gov | Using precious metal catalysts for the efficient conversion of lignin into phenolic components. heraeus-precious-metals.com |
| Alternative Energy Sources | Utilizing methods like ultrasound or microwaves to reduce energy consumption in extraction processes. nih.gov | Ultrasound-assisted extraction of phenolic compounds from pine leaves. nih.gov |
| Sustainable Process Design | Creating integrated processes that are safer and more efficient, such as electrocatalysis. yedarnd.com | Electrocatalytic oxidation of benzene to produce phenol. yedarnd.com |
Frontier Computational Modeling for Predictive Research in Structure-Activity Relationships
Computational modeling has become an indispensable tool in chemical research, enabling scientists to predict the properties and biological activities of molecules before they are synthesized. For phenolic compounds like this compound, Quantitative Structure-Activity Relationship (QSAR) modeling is a particularly powerful approach. researchgate.net QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, allowing for the screening of virtual libraries and the rational design of new molecules with desired properties. ijsmr.in
The development of robust QSAR models relies on calculating a wide range of molecular descriptors that capture the electronic, steric, and hydrophobic properties of the molecules. frontiersin.org Advanced computational methods, such as Density Functional Theory (DFT), are used to calculate these descriptors with high accuracy. imist.ma The predictive power of QSAR is being further enhanced by the integration of machine learning and deep learning algorithms. ijsmr.in These sophisticated models can handle complex, non-linear relationships and have shown high performance in predicting endpoints like cytotoxicity for new phenolic compounds. ijsmr.inmdpi.com
Future research in this area will focus on several key challenges. One is the continuous improvement of the accuracy and predictive power of models by developing more sophisticated algorithms and incorporating larger, more diverse datasets. Another is enhancing the interpretability of these models, moving beyond "black box" predictions to understand which specific structural features drive biological activity. uni-bonn.de For this compound, these models can be used to predict its antioxidant potential, potential toxicological endpoints, and interactions with biological targets, thereby guiding experimental research and accelerating the discovery of new applications. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-sec-Butyl-6-propylphenol, considering steric hindrance from substituents?
- Methodological Answer : Begin with Friedel-Crafts alkylation or phenolic coupling reactions, prioritizing regioselectivity. Steric effects from the sec-butyl and propyl groups necessitate using catalysts like AlCl₃ or BF₃ to enhance electrophilic substitution efficiency. Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., dichloromethane/toluene mixtures) to improve yield . Purification via column chromatography with silica gel is recommended to isolate isomers.
Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and assess steric interactions. Gas chromatography-mass spectrometry (GC-MS) is critical for purity analysis, with helium as the carrier gas. Differential scanning calorimetry (DSC) can evaluate thermal stability, while high-performance liquid chromatography (HPLC) with UV detection resolves minor impurities .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months). Use UV-Vis spectroscopy to track absorbance changes at λmax (~275 nm) as an oxidative degradation marker. Compare results with control samples stored in inert atmospheres (argon) and amber vials to isolate light/oxygen effects .
Q. What in vitro models are suitable for preliminary toxicity screening of this compound?
- Methodological Answer : Use mammalian cell lines (e.g., HepG2 or CHO-K1) for cytogenicity assays, following OECD Test Guideline 473. Design dose-response curves (0.1–100 µM) with positive controls (e.g., mitomycin C) and negative controls (DMSO vehicle). Assess chromosomal aberrations via Giemsa staining and metaphase analysis .
Q. How can solubility challenges for this compound in aqueous experimental systems be resolved?
- Methodological Answer : Employ co-solvents (e.g., ethanol, PEG-400) or surfactants (Tween-80) to enhance solubility. For cell-based assays, prepare stock solutions in DMSO (<1% v/v final concentration) to avoid cytotoxicity. Phase solubility studies with cyclodextrins (β-CD or HP-β-CD) may improve bioavailability .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound across studies be systematically addressed?
- Methodological Answer : Perform meta-analyses of existing data to identify variability sources (e.g., assay conditions, impurity profiles). Validate findings via orthogonal assays: compare enzyme inhibition (e.g., COX-2) with cell-based anti-inflammatory readouts. Use quantitative structure-activity relationship (QSAR) models to reconcile discrepancies in potency .
Q. What computational strategies best predict the interactions of this compound with biological targets?
- Methodological Answer : Apply molecular docking (AutoDock Vina) to map binding affinities with receptors like estrogen-related gamma (ERRγ). Validate predictions with molecular dynamics simulations (GROMACS) to assess conformational stability. Pair with density functional theory (DFT) calculations to analyze electronic properties influencing reactivity .
Q. How can isotopic labeling (e.g., ¹⁴C) be leveraged to study the metabolic pathways of this compound?
- Methodological Answer : Synthesize ¹⁴C-labeled analogs via Williamson ether synthesis using ¹⁴C-iodomethane. Administer tracer doses to rodent models and track metabolites using liquid scintillation counting (LSC) coupled with LC-MS/MS. Identify phase I/II metabolism products (e.g., glucuronides) through fragmentation patterns .
Q. What strategies resolve conflicting spectroscopic data regarding substituent conformations in this compound?
- Methodological Answer : Use rotating-frame Overhauser effect spectroscopy (ROESY) to detect through-space interactions between sec-butyl and propyl groups. Compare experimental NMR data with simulated spectra from computational tools (e.g., ACD/Labs). X-ray crystallography of single crystals (grown via slow evaporation) provides definitive structural evidence .
Q. How should degradation studies be designed to evaluate the environmental persistence of this compound?
- Methodological Answer : Conduct photolysis experiments under simulated sunlight (Xe arc lamp) and analyze degradation products via GC-MS. Hydrolysis studies at varying pH (3–10) and temperatures (25–60°C) quantify half-lives. Use OECD 308 guidelines for aqueous sediment systems to assess biodegradation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
